molecular formula C7H6ClNO2 B071095 2-methoxyisonicotinoyl chloride CAS No. 193538-79-3

2-methoxyisonicotinoyl chloride

Cat. No.: B071095
CAS No.: 193538-79-3
M. Wt: 171.58 g/mol
InChI Key: NDNSYURGNSEPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxyisonicotinoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Methoxypyridine-4-carbonyl chloride has been utilized in various chemical syntheses, demonstrating its versatility and reactivity. For instance, it serves as a masked pyridone in the synthesis of Lycopodium alkaloid lycoposerramine R, leveraging an Eschenmoser Claisen rearrangement to construct a key quaternary carbon center, illustrating its utility in complex natural product synthesis (Vishnumaya Bisai, R. Sarpong, 2010). Additionally, its deprotonation using mixed lithium–iron combinations has been explored, highlighting its role in metalation reactions and the synthesis of iodide derivatives and dimers, which underscores its reactivity and potential in synthetic chemistry (Elisabeth Nagaradja et al., 2012).

Cytotoxic Activity and Biological Applications

The compound and its derivatives have been synthesized and assessed for cytotoxic activities against various cancer cell lines, such as liver, prostate, and breast cancer cells. This research indicates potential applications in developing therapeutic agents due to promising antiproliferative effects (M. Al‐Refai et al., 2019). Furthermore, studies on N-acyl-thiazolidine-4-carboxylic acid derivatives, synthesized through interactions with aminopyridines including 2-methoxypyridine derivatives, have shown significant effects on learning and memory in experimental animals, suggesting implications for neurological applications (Э. С. Кричевский et al., 2007).

Material Science and Electrocatalysis

In material science, 2-methoxypyridine-4-carbonyl chloride plays a role in the electrochemical functionalization of glassy carbon electrodes, demonstrating its utility in developing electrochemical sensors and devices. The use of protic ionic liquid based on 2-methoxypyridine for electrode surface functionalization through electrochemical reduction indicates its potential in surface science and sensor technology (G. Shul et al., 2013).

Safety and Hazards

The safety data sheet for a related compound, Methoxypyridine-4-boronic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name

2-methoxypyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-6-4-5(7(8)10)2-3-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNSYURGNSEPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598368
Record name 2-Methoxypyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193538-79-3
Record name 2-Methoxypyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (30.0 mL, 0.39 mol) was added to a suspension of 2-methoxy-isonicotinic acid (15.0 g, 97.9 mmol) in anhydrous toluene (150 mL). The mixture was heated at 80° C. under nitrogen for 3 hours, cooled to room temperature and filtered. The filtrate was concentrated in vacuo to afford the title compound 7.7 g (46% yield).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
46%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.